molecular formula C14H15Cl2N3OS2 B14010300 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- CAS No. 27421-73-4

4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-

Cat. No.: B14010300
CAS No.: 27421-73-4
M. Wt: 376.3 g/mol
InChI Key: PWWHLUPHTPAQPF-UHFFFAOYSA-N
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Description

4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- is a heterocyclic compound featuring a five-membered thiazolidine ring. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- typically involves a multicomponent reaction. One common method includes the reaction of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . The reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance atom economy, cleaner reaction profiles, and catalyst recovery. Techniques such as nano-catalysis and click reactions are utilized to improve the selectivity, purity, and pharmacokinetic activity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the activity of hypoxia-inducible factor-1α (HIF-1α), which plays a crucial role in tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- is unique due to its dual functionality, combining the thiazolidinone ring with bis(2-chloroethyl)amino groups. This structure enhances its biological activity, making it a potent candidate for drug development .

Properties

CAS No.

27421-73-4

Molecular Formula

C14H15Cl2N3OS2

Molecular Weight

376.3 g/mol

IUPAC Name

3-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15Cl2N3OS2/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-17-19-13(20)10-22-14(19)21/h1-4,9H,5-8,10H2

InChI Key

PWWHLUPHTPAQPF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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